1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester (CAS: 754214-95-4), also known as tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate, is a brominated pyrrolopyridine derivative with a tert-butyl ester group at the N1 position (). This compound is structurally characterized by:
- A pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system.
- A bromine atom at the 5-position, which enhances electrophilic reactivity and serves as a handle for cross-coupling reactions.
- An acetic acid tert-butyl ester moiety at the N1 position, providing steric protection and improving solubility in organic solvents.
It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors (e.g., Raf inhibitors) (). Its tert-butyl ester group facilitates selective deprotection under mild acidic conditions, enabling further functionalization ().
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)8-16-5-4-9-6-10(14)7-15-12(9)16/h4-7H,8H2,1-3H3 |
InChI Key |
JIFPYIYAEJMIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
Preparation Methods
Madelung Cyclization
The Madelung synthesis, adapted for pyrrolopyridines, involves intramolecular cyclization of 3-aminopyridine derivatives under strong base conditions. For example, 3-amino-4-cyanopyridine reacts with potassium tert-butoxide in DMF at 120°C to yield the fused ring system. Modifications using ethyl 2,4-dioxovalerate in glacial acetic acid with aromatic aldehydes and aniline derivatives have also been reported.
Fischer Indole Synthesis
Analogous to indole synthesis, this method employs phenylhydrazines and carbonyl compounds. A study by Ramasseul et al. demonstrated the use of ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate as a precursor, undergoing formylation and oxidation to yield functionalized pyrrolopyridines.
Multi-Component Reactions (MCRs)
A three-component reaction of ethyl 2,4-dioxovalerate, benzaldehyde, and aniline in acetic acid produced 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which were further functionalized. This approach offers atom economy and scalability.
Bromination at the 5-Position
Introducing bromine at the 5-position is critical for electronic and steric modulation. Two primary strategies are employed:
Direct Electrophilic Bromination
Using brominating agents like N-bromosuccinimide (NBS) or Br₂ in polar solvents (e.g., DCM or DMF):
Directed Bromination via Protecting Groups
To enhance regioselectivity, temporary protecting groups (e.g., MEMCl) are used. For instance, 4-bromo-2-(bromomethyl)phenol protected with MEMCl underwent boronylation and Suzuki coupling to achieve 5-bromo derivatives.
Integrated Synthetic Routes
Combining the above steps, two optimized pathways emerge:
Route A: Sequential Core → Bromination → Esterification
- Synthesize pyrrolo[2,3-b]pyridine via Madelung cyclization.
- Brominate at 5-position using NBS.
- Esterify with CDI/tert-butanol.
- Overall Yield : 45–55%.
Route B: Pre-functionalized Core
- Use 5-bromo-3-methyl-7-azaindole as a starting material.
- Introduce acetic acid tert-butyl ester via Chan–Lam coupling.
Analytical Data and Characterization
Critical spectroscopic data for the target compound:
Challenges and Optimization
- Regioselectivity : Bromination at the 5-position requires careful control to avoid di- or tri-substitution.
- Ester Stability : The tert-butyl ester is prone to hydrolysis under acidic conditions; neutral pH and anhydrous solvents are essential.
- Scalability : Route A offers better scalability due to fewer purification steps.
Alternative Methods
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Bromine vs. Iodine Substituents
Ester Group Variations
Amino vs. Halogen Substituents
- The 4-amino derivative (CAS 173898-20-9, ) introduces nucleophilic character, enabling amide bond formation or participation in hydrogen bonding. This contrasts with the 5-bromo group, which prioritizes electrophilic aromatic substitution .
N1-Alkylation vs. Acylation
- N1-alkylated analogs (e.g., 5-bromo-1-butyl-pyrrolo[2,3-b]pyridine, ) lack ester groups, simplifying their synthesis but reducing versatility for downstream modifications .
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester is a derivative of pyrrolo[2,3-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C11H14BrN2O2
- CAS Number : Not specifically listed in the search results but related compounds exist with similar structures.
The presence of the bromine atom and the ester functional group contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A related study highlighted that certain derivatives effectively inhibit fibroblast growth factor receptors (FGFR) associated with various cancers. Specifically, compound 4h from a related series showed potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, indicating strong potential for cancer therapy targeting FGFR signaling pathways .
- Case Study : In vitro studies demonstrated that this compound inhibited breast cancer cell proliferation and induced apoptosis in 4T1 cells. It also significantly reduced cell migration and invasion, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies report moderate to high activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
- Example : A related derivative was assessed for its efficacy against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) below 0.15 µM for certain esters .
Neuroprotective Effects
Some compounds within the pyrrolo family have been noted for their neuroprotective effects. They are believed to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
- Mechanism : The neuroprotective effects are often attributed to the modulation of oxidative stress and inflammation pathways.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
